molecular formula C7H3Cl7 B14478836 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene CAS No. 72051-31-1

2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene

Cat. No.: B14478836
CAS No.: 72051-31-1
M. Wt: 335.3 g/mol
InChI Key: ZDSNKXLHHKMQAA-UHFFFAOYSA-N
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Description

2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is a highly chlorinated organic compound with the molecular formula C7H3Cl7. This compound is part of the bicyclo[2.2.1]heptane family, characterized by its unique bicyclic structure. It is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene typically involves the chlorination of bicyclo[2.2.1]hept-2-ene. The process requires the use of chlorine gas under controlled conditions to ensure the selective addition of chlorine atoms to the bicyclic structure. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of bicyclo[2.2.1]hept-2-ene and chlorine gas into a reactor, where the reaction is catalyzed and monitored to maintain optimal conditions. The product is then purified through distillation and crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of chlorinated carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3)

Major Products

    Oxidation: Chlorinated carboxylic acids

    Reduction: Less chlorinated bicyclic compounds

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and cellular structures.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials due to its stability and unique properties.

Mechanism of Action

The mechanism of action of 2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong bonds with these targets, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4,5,6,6,7-Heptachlorobicyclo[3.2.0]hept-3-en-2-one
  • 1,2,3,4,4,5,6,7,7-Nonachlorobicyclo[3.2.0]hept-2-ene
  • 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid

Uniqueness

2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Its high degree of chlorination makes it more stable and resistant to degradation compared to other similar compounds. This stability is advantageous in various applications, particularly in industrial and research settings.

Properties

CAS No.

72051-31-1

Molecular Formula

C7H3Cl7

Molecular Weight

335.3 g/mol

IUPAC Name

2,3,3,4,5,5,6-heptachlorobicyclo[2.2.1]hept-1-ene

InChI

InChI=1S/C7H3Cl7/c8-3-2-1-5(10,6(3,11)12)7(13,14)4(2)9/h3H,1H2

InChI Key

ZDSNKXLHHKMQAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(C1(C(C2Cl)(Cl)Cl)Cl)(Cl)Cl)Cl

Origin of Product

United States

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